Cas no 726-41-0 (1,3-Bis(p-bromophenyl)carbodiimide)

1,3-Bis(p-bromophenyl)carbodiimide Chemical and Physical Properties
Names and Identifiers
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- 1,3-Bis(p-bromophenyl)carbodiimide
- Bis(4-bromophenyl)carbodiimide
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- Inchi: 1S/C13H8Br2N2/c14-10-1-5-12(6-2-10)16-9-17-13-7-3-11(15)4-8-13/h1-8H
- InChI Key: PIMZILIECAOPJI-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)N=C=NC1C=CC(=CC=1)Br
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 252
- Topological Polar Surface Area: 24.7
1,3-Bis(p-bromophenyl)carbodiimide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019133781-5g |
1,3-Bis(p-bromophenyl)carbodiimide |
726-41-0 | 95% | 5g |
$1766.64 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741477-1g |
Bis(4-bromophenyl)methanediimine |
726-41-0 | 98% | 1g |
¥4459.00 | 2024-05-02 | |
Alichem | A019133781-1g |
1,3-Bis(p-bromophenyl)carbodiimide |
726-41-0 | 95% | 1g |
$514.80 | 2023-09-01 |
1,3-Bis(p-bromophenyl)carbodiimide Related Literature
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
Additional information on 1,3-Bis(p-bromophenyl)carbodiimide
Comprehensive Guide to 1,3-Bis(p-bromophenyl)carbodiimide (CAS No. 726-41-0): Properties, Applications, and Market Insights
1,3-Bis(p-bromophenyl)carbodiimide (CAS No. 726-41-0) is a specialized organic compound widely recognized for its unique chemical properties and versatile applications in research and industrial processes. This compound, often referred to by its abbreviated name Bis(p-bromophenyl)carbodiimide, belongs to the carbodiimide family, which is known for its role in coupling reactions and polymer stabilization. With the increasing demand for high-performance materials and advanced chemical synthesis, 1,3-Bis(p-bromophenyl)carbodiimide has garnered significant attention in both academic and industrial circles.
The molecular structure of 1,3-Bis(p-bromophenyl)carbodiimide features two p-bromophenyl groups attached to a central carbodiimide functional group (-N=C=N-). This arrangement imparts distinct reactivity, making it valuable for applications such as crosslinking agents, polymer modifiers, and intermediates in organic synthesis. Researchers frequently search for "1,3-Bis(p-bromophenyl)carbodiimide uses" or "CAS 726-41-0 applications" to explore its potential in material science and pharmaceuticals.
One of the key advantages of 1,3-Bis(p-bromophenyl)carbodiimide is its thermal stability, which makes it suitable for high-temperature processes. This property aligns with current trends in sustainable chemistry, where thermally stable compounds are sought after to reduce energy consumption. Additionally, its role in enhancing the durability of polymers has made it a topic of interest for industries focusing on "advanced polymer additives" and "long-lasting materials."
In the pharmaceutical sector, 1,3-Bis(p-bromophenyl)carbodiimide is explored as a potential intermediate for drug development. Its ability to participate in condensation reactions makes it useful for synthesizing complex molecules. Searches like "carbodiimide in drug synthesis" or "726-41-0 pharmaceutical applications" highlight the growing curiosity about its role in medicinal chemistry.
The market for 1,3-Bis(p-bromophenyl)carbodiimide is expanding, driven by advancements in material science and the demand for high-performance additives. Companies specializing in specialty chemicals are increasingly listing this compound in their portfolios, catering to industries such as electronics, coatings, and adhesives. Keywords like "buy 1,3-Bis(p-bromophenyl)carbodiimide" and "suppliers of CAS 726-41-0" reflect its commercial relevance.
From a safety perspective, 1,3-Bis(p-bromophenyl)carbodiimide should be handled with standard laboratory precautions. While it is not classified as hazardous under normal conditions, proper storage and handling are essential to maintain its stability. Researchers often inquire about "storage conditions for carbodiimides" or "safety data for 726-41-0," emphasizing the need for accurate information.
In summary, 1,3-Bis(p-bromophenyl)carbodiimide (CAS No. 726-41-0) is a versatile compound with broad applications in material science, pharmaceuticals, and industrial chemistry. Its unique properties, combined with the growing demand for advanced chemical solutions, position it as a valuable asset in modern research and manufacturing. As interest in sustainable and high-performance materials continues to rise, this compound is likely to remain a focal point for innovation and development.
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